molecular formula C17H25ClO2 B8524687 4-Decyloxybenzoyl chloride CAS No. 50625-44-0

4-Decyloxybenzoyl chloride

Cat. No.: B8524687
CAS No.: 50625-44-0
M. Wt: 296.8 g/mol
InChI Key: QFPMTKPMXXKCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Decyloxybenzoyl chloride is a useful research compound. Its molecular formula is C17H25ClO2 and its molecular weight is 296.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

50625-44-0

Molecular Formula

C17H25ClO2

Molecular Weight

296.8 g/mol

IUPAC Name

4-decoxybenzoyl chloride

InChI

InChI=1S/C17H25ClO2/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3

InChI Key

QFPMTKPMXXKCNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphorus pentachloride (0.80g, 0.0038 mol) was added to 4-n-decyloxybenzoic acid (1.0g, 0.0036 mol) and the mixture was allowed to react by heating at about 80° C. POCl3 and excess phosphorus pentachloride were completely removed by evaporation in vacuo to obtain 4-n-decyloxybenzoyl chloride. This chloride was dissolved in toluene (10 ml) and to the mixture were added R-(+)-α-(4-n-octylphenyl)ethyl alcohol (0.84g, 0.0036 mol) and pyridine (1 ml, a dehydrochlorination agent). The mixture was allowed to stand for 10 hours at room temperature, warmed at 60° C. and maintained as such for 3 hours, and then cooled. The resulting mixture was added to diluted hydrochloric acid and the resultant was extracted with ether. The ether layer was washed with an aqueous solution of NaHCO3 and then with water, and dried over Na2SO4. The ether was distilled off and the residue was purified by means of a column chromatography (solvent : chloroform) to obtain the objective compound of α-(4-n-octylphenyl)ethyl 4-n-decyloxybenzoate. The infrared spectrum of said compound is shown in FIG. 2. This compound did not show any liquid crystalline phase and it was a liquid at room temperature. The angle of rotation [α]25D of the compound was -26.0° C. (solvent : chloroform).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

13.9 g of p-n-decyloxybenzoic acid was heated with excess thionyl chloride for 1 hour under reflux. p-n-Decyloxybenzoic acid chloride was obtained after distilling unreacted thionyl chloride off. 10.6 g of the above prepared p-hydroxybenzoic acid 2-methylbutyl ester was dissolved in 40 ml of pyridine. When the solution was cooled, a toluene solution of said p-n-decyloxybenzoic acid chloride was admixed therewith under stirring to effect reaction at 80° C. for 2 hours. The solution was then acidified by the addition of ice and 6N hydrochloric acid. After the organic layers were washed with water, then with a 2N aqueous sodium hydroxide solution, and again with water, the solvent was distilled off. The residue was recrystallized twice from ethanol to obtain p-n-decyloxybenzoic acid p'-(2-methylbutoxycarbonyl)phenyl ester.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.